molecular formula C16H15FN6O B2459550 3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(4-fluorophenyl)-3-methylurea CAS No. 2380096-03-5

3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(4-fluorophenyl)-3-methylurea

Cat. No.: B2459550
CAS No.: 2380096-03-5
M. Wt: 326.335
InChI Key: HTBASKGAOIQTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(4-fluorophenyl)-3-methylurea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(4-fluorophenyl)-3-methylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(4-fluorophenyl)-3-methylurea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(4-fluorophenyl)-3-methylurea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(4-fluorophenyl)-3-methylurea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenyl)-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O/c1-22(16(24)21-12-4-2-11(17)3-5-12)13-9-23(10-13)15-14(8-18)19-6-7-20-15/h2-7,13H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBASKGAOIQTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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